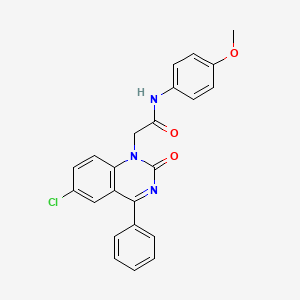

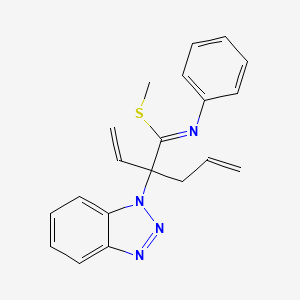

![molecular formula C21H16Cl2N2O B2467855 (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol CAS No. 708996-22-9](/img/structure/B2467855.png)

(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol” is an imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The synthesis of imidazole derivatives often involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of imidazole derivatives is key to their function . They exhibit light-induced reversible fluorescence switching via conformational change from a twisted molecular structure to more planar . The role of the twisted molecular structure in photoswitching was established based on structure property, computational and photophysical studies .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and complex . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For example, some imidazole derivatives exhibit strong fluorescence in non-polar solvents compared to polar solvents . This could be attributed to the intermolecular interactions between the polar solvents with labile hydroxyl proton .Applications De Recherche Scientifique

Corrosion Inhibition

The study by Costa et al. (2021) explores the corrosion inhibition properties of imidazole-based molecules, including a derivative similar to the compound , for carbon steel in an acidic medium. They found that these molecules significantly increase corrosion inhibition efficiency through both gravimetric and electrochemical tests. Quantum chemical calculations and Monte Carlo simulations supported the experimental results, highlighting the molecule's softer nature (or lower charge/radius ratio) as a key factor for higher anticorrosion efficiency. This research suggests potential applications in protecting metals from corrosion in various industrial settings (Costa et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

These compounds have been shown to have a robust inhibitory effect against the EGFR wild-type enzyme . This inhibition could lead to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with EGFR can affect various biochemical pathways. EGFR is known to play a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest . This can result in the inhibition of cancer cell proliferation and potentially induce apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good tissue penetration and permeability , which could suggest a favorable bioavailability profile.

Result of Action

The inhibition of EGFR by this compound could lead to significant anticancer activity. In vitro studies of similar compounds have demonstrated significant anticancer activity against various human cancer cell lines . Notably, these compounds showed a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Propriétés

IUPAC Name |

[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O/c22-16-11-10-14(12-17(16)23)13-25-19-9-5-4-8-18(19)24-21(25)20(26)15-6-2-1-3-7-15/h1-12,20,26H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZKKZHQNTYVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

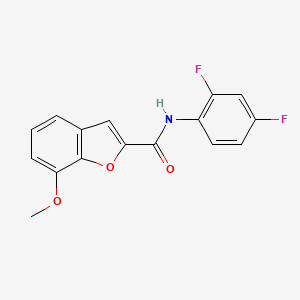

![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)

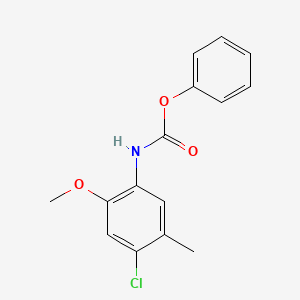

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

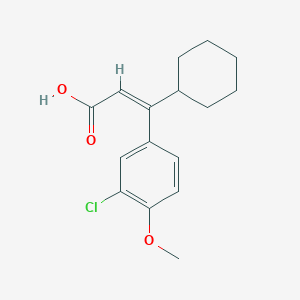

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)

![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)